molecular formula C7H10N2O2S B1399389 (5-(Methylsulfonyl)pyridin-2-yl)methanamine CAS No. 848185-40-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

Cat. No.: B1399389
CAS No.: 848185-40-0
M. Wt: 186.23 g/mol
InChI Key: XEHNFWVIZMCCBK-UHFFFAOYSA-N
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Description

(5-(Methylsulfonyl)pyridin-2-yl)methanamine (CAS 848185-40-0) is a high-value chemical intermediate primarily recognized for its application in pharmaceutical research and development. Its key structural feature—a pyridine ring with a methylsulfonyl substituent at the 5-position and an aminomethyl group at the 2-position—makes it a critical building block in medicinal chemistry. This compound is a known precursor in the synthesis of Alvelestat (AZD9668), a neutrophil elastase inhibitor that has been investigated in clinical trials for respiratory conditions such as bronchiectasis and COPD . The methylsulfonyl group acts as a strong electron-withdrawing moiety that can significantly influence the molecule's electronic distribution and binding affinity when incorporated into larger molecular frameworks, thereby playing a crucial role in optimizing drug-target interactions . The compound serves as a versatile scaffold for designing irreversible inhibitors, as evidenced by its use in developing potent, time-dependent inhibitors for enzymes like LOXL2, which are important targets in cancer and fibrotic diseases . With a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol , it is typically supplied as a stable powder. It should be stored in a cool, dry place under an inert atmosphere. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNFWVIZMCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722672
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848185-40-0
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of the bifunctional pyridine derivative, (5-(Methylsulfonyl)pyridin-2-yl)methanamine. This molecule is of significant interest in medicinal chemistry and drug development due to its unique electronic and structural features. Understanding its basicity is paramount for predicting its behavior in physiological environments, optimizing its synthesis and purification, and designing novel therapeutic agents.

Introduction: A Molecule of Duality

This compound, a substituted pyridine, presents a fascinating case study in molecular basicity. It incorporates two key functional groups that dictate its chemical personality: a strongly electron-withdrawing methylsulfonyl group at the 5-position and a basic aminomethyl group at the 2-position. This duality—an electron-deficient aromatic ring coupled with a flexible, basic side chain—gives rise to two distinct basic centers within the molecule. The interplay of these groups governs the compound's physicochemical properties, including its ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.[1]

Synthesis and Characterization

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow Start Starting Material: 5-Substituted-2-chloropyridine Intermediate1 Cyanation: 2-Cyano-5-(methylthio)pyridine Start->Intermediate1 NaCN or KCN Intermediate2 Oxidation: 2-Cyano-5-(methylsulfonyl)pyridine Intermediate1->Intermediate2 Oxidizing Agent (e.g., m-CPBA) Product Reduction: This compound Intermediate2->Product Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Caption: A potential synthetic route to this compound.

The final product would be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity. The hydrochloride salt of this compound is also commercially available, indicating its stability as a salt.[2]

Unraveling the Basic Properties: A Tale of Two Nitrogens

The core of this technical guide is the analysis of the basic properties of this compound. The presence of two nitrogen atoms—one in the pyridine ring and one in the aminomethyl side chain—necessitates a careful examination of their individual basicities, which are significantly influenced by the electronic effects of the substituents.

The Pyridine Nitrogen: Attenuation of Basicity

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation.[3] However, the basicity of this nitrogen is substantially reduced by the potent electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group at the 5-position. This effect is transmitted through the aromatic π-system, decreasing the electron density on the pyridine nitrogen and making it a weaker base.[1]

To quantify this, we can compare the pKa of pyridine (pKa of the conjugate acid is approximately 5.25) with that of pyridines bearing strongly electron-withdrawing groups. For instance, the predicted pKa of the conjugate acid of 2-amino-5-cyanopyridine is around 3.48.[4] The cyano group is a powerful electron-withdrawing group, and the methylsulfonyl group is expected to have a similar, if not stronger, electron-withdrawing effect.

Estimated pKa of the Pyridine Nitrogen:

Based on these comparisons, the pKa of the pyridinium ion of this compound is estimated to be in the range of 2.5 - 3.5 . This low pKa indicates that the pyridine nitrogen will be predominantly in its neutral, unprotonated form at physiological pH (7.4).

The Aminomethyl Nitrogen: A More Basic Center

In contrast to the pyridine nitrogen, the nitrogen atom of the aminomethyl group (-CH₂NH₂) is an aliphatic amine. Its lone pair resides in an sp³ hybrid orbital and is not directly involved in the aromatic system of the pyridine ring. Therefore, its basicity is significantly higher than that of the pyridine nitrogen.

The primary point of reference for this is the experimental pKa of 2-(aminomethyl)pyridine, which is reported to be 9.09 .[5] This value reflects the intrinsic basicity of the aminomethyl group attached to a pyridine ring at the 2-position, without the influence of a strong electron-withdrawing group at the 5-position.

The electron-withdrawing methylsulfonyl group will have some inductive effect on the aminomethyl nitrogen, transmitted through the pyridine ring and the methylene bridge. This will slightly decrease its basicity compared to the unsubstituted 2-(aminomethyl)pyridine.

Estimated pKa of the Aminomethyl Nitrogen:

Considering the inductive effect of the methylsulfonyl group, the pKa of the protonated aminomethyl group in this compound is estimated to be in the range of 8.0 - 8.8 . This suggests that at physiological pH, a significant portion of the aminomethyl groups will exist in their protonated, cationic form.

Summary of Basic Properties

The table below summarizes the estimated pKa values and the predicted ionization states of the two basic centers at physiological pH.

Basic CenterEstimated pKa (Conjugate Acid)Predicted Ionization State at pH 7.4
Pyridine Nitrogen2.5 - 3.5Predominantly Neutral
Aminomethyl Nitrogen8.0 - 8.8Predominantly Protonated (Cationic)

This differential basicity is a key feature of the molecule, influencing its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Experimental Determination of pKa: A Self-Validating Protocol

For researchers requiring precise pKa values, a potentiometric titration is the standard method. This protocol provides a self-validating system for determining the ionization constants.

pKa_Determination_Workflow Start Sample Preparation: Dissolve compound in water/co-solvent Titration Potentiometric Titration: Titrate with standardized acid (e.g., HCl) Start->Titration Data_Acquisition Data Acquisition: Record pH vs. volume of titrant Titration->Data_Acquisition Analysis Data Analysis: Plot titration curve and its derivatives Data_Acquisition->Analysis pKa_Determination pKa Determination: Identify equivalence points and half-equivalence points Analysis->pKa_Determination

Caption: Workflow for the experimental determination of pKa values.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa values will be apparent pKa values specific to that solvent system.

  • Titration with Standardized Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

  • Data Collection: Record the pH of the solution after each incremental addition of the acid.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two basic centers. The pKa values can be determined from the pH at the half-equivalence points. First and second derivative plots of the titration curve can be used to accurately locate the equivalence points.

Implications for Drug Development

The distinct basic properties of this compound have significant implications for its use in drug discovery and development:

  • Solubility and Formulation: The ability of the aminomethyl group to be protonated at physiological pH can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates. The hydrochloride salt form is a common strategy to improve solubility and stability.

  • Target Binding: The presence of a cationic center can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding pocket of a biological target.

  • Membrane Permeability: The overall charge of the molecule at different pH values will influence its ability to cross biological membranes. A thorough understanding of its pKa values is essential for predicting its oral absorption and distribution into various tissues.

  • Chemical Stability and Reactivity: The basicity of the nitrogen atoms will influence the compound's reactivity in various chemical transformations and its stability under different pH conditions.

Conclusion

This compound is a molecule with two distinct basic centers whose properties are modulated by the strong electron-withdrawing methylsulfonyl group. The pyridine nitrogen is weakly basic, while the aminomethyl nitrogen is significantly more basic and is likely to be protonated at physiological pH. This understanding of its fundamental basic properties is critical for its successful application in research and drug development, enabling scientists to predict its behavior, optimize its properties, and unlock its therapeutic potential.

References

  • Effect of atomic Charge on pka 's of Substituted pyridines. (2025). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining (5-(Methylsulfonyl)pyridin-2-yl)methanamine, a key building block in modern medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of the methylsulfonyl group, a potent electron-withdrawing moiety, and the primary aminomethyl functionality make this molecule a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the sequential introduction of the key functional groups onto a pyridine core. The primary disconnections can be made at the C-S bond of the sulfone and the C-C bond of the aminomethyl group. However, a more practical and linear approach involves the functionalization of a pre-existing pyridine ring. Two primary strategies emerge from this analysis, which will be discussed in detail.

Pathway 1: From 2-Chloro-5-nitropyridine via a Nitrile Intermediate

This pathway is a robust and commonly employed route that leverages commercially available starting materials and well-established chemical transformations. The key steps involve the introduction of the sulfur functionality, oxidation to the sulfone, formation of a nitrile at the 2-position, and its final reduction to the desired aminomethyl group.

Step 1: Synthesis of 2-Chloro-5-(methylthio)pyridine

The initial step involves the nucleophilic aromatic substitution of the nitro group in 2-chloro-5-nitropyridine with a methylthio nucleophile. The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack.

  • Reaction: 2-Chloro-5-nitropyridine with sodium thiomethoxide.

  • Rationale: Sodium thiomethoxide is a potent and readily available nucleophile. The reaction proceeds efficiently due to the activation provided by the nitro group.

  • Experimental Protocol:

    • To a solution of 2-chloro-5-nitropyridine in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-5-(methylthio)pyridine, which can be purified by column chromatography.

Step 2: Oxidation to 2-Chloro-5-(methylsulfonyl)pyridine

The sulfide is then oxidized to the corresponding sulfone. This transformation is crucial for modulating the electronic properties of the pyridine ring and is a key feature of the target molecule.

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. Other oxidizing agents like hydrogen peroxide with a suitable catalyst can also be employed.

  • Rationale: m-CPBA provides a controlled and selective oxidation of the sulfide to the sulfone, typically with high yields.

  • Experimental Protocol:

    • Dissolve 2-chloro-5-(methylthio)pyridine in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess peroxide.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-(methylsulfonyl)pyridine.

Step 3: Cyanation to 5-(Methylsulfonyl)picolinonitrile

The chloro group at the 2-position is then displaced by a cyanide ion to form the picolinonitrile intermediate. This is a critical step that introduces the precursor to the aminomethyl group.

  • Reaction: Nucleophilic substitution of the 2-chloro group with a cyanide salt, such as sodium cyanide or potassium cyanide. The use of a catalyst like a tertiary amine can facilitate this reaction[1].

  • Rationale: The electron-withdrawing nature of the methylsulfonyl group further activates the 2-position for nucleophilic attack[1]. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the SNAr mechanism[2][3].

  • Experimental Protocol:

    • In a sealed reaction vessel, combine 2-chloro-5-(methylsulfonyl)pyridine, sodium cyanide, and a catalytic amount of a tertiary amine (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Heat the mixture to a temperature between 100-120 °C for several hours, monitoring the reaction by TLC or HPLC.

    • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Purification by column chromatography will yield 5-(methylsulfonyl)picolinonitrile.

Step 4: Reduction to this compound

The final step is the reduction of the nitrile functionality to the primary amine. Several reducing agents can accomplish this transformation, with the choice often depending on scale and available equipment.

  • Reducing Agents:

    • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that readily converts nitriles to primary amines[4][5][6].

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is another effective method, often preferred for larger scale synthesis due to safety and cost considerations[7][8][9].

  • Rationale: Both methods are well-established for nitrile reduction. LiAlH4 is highly effective but requires careful handling due to its reactivity with protic solvents. Catalytic hydrogenation is a greener alternative but may require specialized high-pressure equipment.

  • Experimental Protocol (using LiAlH4):

    • To a suspension of LiAlH4 in a dry ethereal solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-(methylsulfonyl)picolinonitrile in dry THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the target compound, this compound.

Pathway 2: Alternative Route from 2-Methyl-5-bromopyridine

This alternative pathway begins with a different starting material and introduces the functional groups in a different order. This can be advantageous depending on the availability and cost of the starting materials.

Step 1: Synthesis of 2-Methyl-5-(methylthio)pyridine

This step involves a transition-metal-catalyzed cross-coupling reaction to introduce the methylthio group.

  • Reaction: Palladium-catalyzed cross-coupling of 2-methyl-5-bromopyridine with sodium thiomethoxide.

  • Rationale: Palladium catalysis allows for the efficient formation of the C-S bond. Various palladium catalysts and ligands can be employed to optimize the reaction conditions.

Step 2: Oxidation to 2-Methyl-5-(methylsulfonyl)pyridine

Similar to Pathway 1, the methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like m-CPBA.

Step 3: Benzylic Bromination of 2-Methyl-5-(methylsulfonyl)pyridine

The methyl group at the 2-position is activated for radical halogenation.

  • Reagent: N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN.

  • Rationale: This reaction selectively brominates the benzylic position, providing a handle for the introduction of the amino group.

Step 4: Synthesis of 2-(Azidomethyl)-5-(methylsulfonyl)pyridine

The benzylic bromide is converted to an azide.

  • Reaction: Nucleophilic substitution with sodium azide.

  • Rationale: The azide is a versatile intermediate that can be readily reduced to the primary amine.

Step 5: Reduction to this compound

The final step is the reduction of the azide to the amine.

  • Reducing Agents:

    • Staudinger Reaction: Triphenylphosphine followed by hydrolysis.

    • Catalytic Hydrogenation: Using Pd/C and hydrogen gas.

    • LiAlH4: Can also be used for this reduction.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Pathway 1
12-Chloro-5-nitropyridine2-Chloro-5-(methylthio)pyridineNaSMe, DMF, rt85-95
22-Chloro-5-(methylthio)pyridine2-Chloro-5-(methylsulfonyl)pyridinem-CPBA, DCM, 0 °C to rt90-98
32-Chloro-5-(methylsulfonyl)pyridine5-(Methylsulfonyl)picolinonitrileNaCN, DABCO, DMSO, 110 °C70-85
45-(Methylsulfonyl)picolinonitrileThis compoundLiAlH4, THF, reflux75-90
Pathway 2
12-Methyl-5-bromopyridine2-Methyl-5-(methylthio)pyridineNaSMe, Pd catalyst, ligand, solvent, heat60-80
22-Methyl-5-(methylthio)pyridine2-Methyl-5-(methylsulfonyl)pyridinem-CPBA, DCM, 0 °C to rt90-98
32-Methyl-5-(methylsulfonyl)pyridine2-(Bromomethyl)-5-(methylsulfonyl)pyridineNBS, AIBN, CCl4, reflux65-80
42-(Bromomethyl)-5-(methylsulfonyl)pyridine2-(Azidomethyl)-5-(methylsulfonyl)pyridineNaN3, DMF, rt85-95
52-(Azidomethyl)-5-(methylsulfonyl)pyridineThis compoundH2, Pd/C, MeOH, rt90-99

Visualizations

Diagram of Synthesis Pathway 1```dot

Synthesis_Pathway_1 A 2-Chloro-5-nitropyridine B 2-Chloro-5-(methylthio)pyridine A->B NaSMe, DMF C 2-Chloro-5-(methylsulfonyl)pyridine B->C m-CPBA, DCM D 5-(Methylsulfonyl)picolinonitrile C->D NaCN, DMSO E This compound D->E LiAlH4, THF

Caption: An alternative synthetic pathway starting from 2-methyl-5-bromopyridine.

Conclusion

The synthesis of this compound can be achieved through multiple, reliable pathways. The choice of a specific route will depend on factors such as the availability of starting materials, scalability, and safety considerations. The methods outlined in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful optimization of reaction conditions and adherence to proper laboratory techniques are paramount for achieving high yields and purity.

References

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Navigating the Terrain of a Novel Pyridine Derivative: A Technical Guide to the Safe Handling of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of pharmaceutical research is one of constant evolution, with novel molecules offering both promise and challenge. Among these is (5-(Methylsulfonyl)pyridin-2-yl)methanamine, a compound of interest for its potential applications in drug discovery. As with any new chemical entity, a thorough understanding of its safe handling and properties is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling protocols for this compound and its hydrochloride salt, grounded in authoritative data and field-proven insights.

Chemical Identity and Hazard Profile: A Tale of Two Forms

This compound is primarily available in two forms: the free base and the hydrochloride salt. While structurally similar, their hazard profiles exhibit a key difference in acute oral toxicity.

Form CAS Number Molecular Formula Molecular Weight GHS Signal Word Key Hazard Statements
Free Base848185-40-0C₇H₁₀N₂O₂S186.23 g/mol DangerH301: Toxic if swallowed
Hydrochloride Salt848141-14-0C₇H₁₁ClN₂O₂S222.70 g/mol WarningH302: Harmful if swallowed

Data sourced from BLDpharm and ChemScene Safety Data Sheets.[1][2]

The free base is classified as "Toxic if swallowed" (H301), indicating a higher degree of acute toxicity compared to the hydrochloride salt, which is classified as "Harmful if swallowed" (H302)[1][2]. This distinction is critical in risk assessment and the implementation of appropriate handling procedures.

Beyond acute oral toxicity, both forms of the compound present similar hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.

The aminopyridine scaffold, a core component of this molecule, is known to carry intrinsic toxicological risks. Exposure to aminopyridines can lead to a range of symptoms including headache, dizziness, and in severe cases, convulsions[3]. The sulfonyl group, while contributing to the molecule's chemical properties, also warrants careful handling as sulfonyl-containing compounds can have diverse biological activities.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a robust safety protocol involving both engineering controls and personal protective equipment is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling practices.

Primary Engineering Controls

All manipulations of this compound, in both solid and solution form, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors. The fume hood sash should be kept at the lowest practical height to maximize containment. For procedures with a higher risk of aerosol generation, such as sonication or vortexing, additional containment measures like a glove box may be warranted. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a critical line of defense. The following workflow outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (at Fume Hood) Donning_Start Start: Enter Lab LabCoat 1. Don Lab Coat (fully buttoned) Donning_Start->LabCoat Gloves1 2. Don Inner Gloves (nitrile) LabCoat->Gloves1 Goggles 3. Don Safety Goggles (with side shields) Gloves1->Goggles Gloves2 4. Don Outer Gloves (chemically resistant) Goggles->Gloves2 Donning_End Ready for Handling Gloves2->Donning_End Doffing_Start Start: Handling Complete Gloves2_Doff 1. Remove Outer Gloves (peel off) Doffing_Start->Gloves2_Doff Goggles_Doff 2. Remove Safety Goggles Gloves2_Doff->Goggles_Doff Gloves1_Doff 3. Remove Inner Gloves (peel off) Goggles_Doff->Gloves1_Doff LabCoat_Doff 4. Remove Lab Coat Gloves1_Doff->LabCoat_Doff Wash 5. Wash Hands Thoroughly LabCoat_Doff->Wash Doffing_End Exit Lab Wash->Doffing_End

Caption: Donning and Doffing of Personal Protective Equipment.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.

  • Skin Protection: A lab coat must be worn and fully buttoned. Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended, especially for prolonged handling or when working with solutions.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

Laboratory Handling and Storage: Ensuring Stability and Safety

Prudent Handling Practices
  • Avoid Dust Formation: When handling the solid form, care should be taken to minimize the generation of dust. Use a spatula to gently transfer the material. Avoid pouring the solid.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If necessary, use a closed system for dissolution to prevent aerosolization.

  • Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation of the compound.

  • Sharps Safety: When using needles and cannulas for transferring solutions, implement strict sharps safety protocols to prevent puncture wounds and chemical exposure[4].

Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is between 2-8°C[2].

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill (<1g, contained in hood) Assess->SmallSpill Minor LargeSpill Large Spill (>1g or outside hood) Assess->LargeSpill Major SmallSpill_Action Absorb with inert material (e.g., vermiculite, sand) Decontaminate area SmallSpill->SmallSpill_Action LargeSpill_Action Evacuate Laboratory Contact EHS LargeSpill->LargeSpill_Action Dispose Dispose of waste in sealed, labeled container SmallSpill_Action->Dispose

Caption: Decision tree for spill response.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated lab supplies (gloves, paper towels, etc.) and excess solid compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Conclusion: A Commitment to Safety

This compound represents a valuable tool in the arsenal of drug discovery and development. However, its potential benefits can only be realized through a steadfast commitment to safety. By understanding its chemical properties and hazard profile, implementing robust engineering controls and PPE protocols, and adhering to prudent handling and emergency procedures, researchers can confidently and safely explore the scientific potential of this novel compound. This guide serves as a foundational resource, but it is the responsibility of every scientist to cultivate a culture of safety and continuous learning in the laboratory.

References

  • New Jersey Department of Health. (2001, January). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • D'Andola, M., et al. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education, 99(1), 447-452. Retrieved from [Link]

Sources

Methodological & Application

protecting group strategies for (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies for (5-(Methylsulfonyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Amine Protection

This compound is a key structural motif and versatile building block in medicinal chemistry and materials science. Its utility often lies in the strategic functionalization of other parts of a molecule, a process that requires the temporary masking of its highly reactive primary amine. The nucleophilic and basic nature of the aminomethyl group can interfere with a wide array of synthetic transformations, leading to undesired side reactions, low yields, and complex purification challenges.

This comprehensive guide provides a detailed analysis of protecting group strategies tailored specifically for this compound. We will move beyond a simple recitation of protocols to explore the underlying chemical logic, helping researchers make informed decisions that ensure synthetic efficiency and success.

Section 1: A Molecular-Level Analysis

Before selecting a protecting group, a thorough understanding of the substrate's electronic and steric properties is crucial. The reactivity of this compound is governed by three key features:

  • The Primary Amine (-CH₂NH₂): As a primary benzylic-type amine, it is a potent nucleophile and a moderate base. This is the primary site of reactivity that necessitates protection.

  • The Pyridine Ring: The pyridine nitrogen is basic and can be protonated under acidic conditions or act as a ligand for metal catalysts. This can sometimes complicate reactions, for instance, by poisoning a hydrogenation catalyst.

  • The Methylsulfonyl Group (-SO₂Me): This is a powerful electron-withdrawing group. It significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack (if a suitable leaving group were present). Crucially, the sulfone moiety is generally robust and stable under a wide range of conditions, but its compatibility with strongly reductive or basic conditions must always be considered.

Section 2: Core Principles for Selecting the Optimal Protecting Group

The ideal protecting group for this substrate must satisfy several critical criteria:

  • Ease of Installation: The protection reaction should be high-yielding, selective for the primary amine, and utilize readily available, stable reagents.

  • Robust Stability: The protected amine must remain inert during subsequent planned synthetic steps, which could involve strong bases, nucleophiles, organometallic reagents, or mild acids.

  • Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.

  • Chemoselective Cleavage: The deprotection step must be efficient and clean, leaving the methylsulfonyl group and the pyridine ring intact.

The logical flow of a synthetic sequence involving a protecting group is visualized below.

G sub This compound prot Protected Intermediate sub->prot Protection react Intermediate After Further Synthesis prot->react Synthetic Transformation(s) prod Final Product react->prod Deprotection

Caption: General workflow for a multi-step synthesis using a protecting group strategy.

Section 3: A Comparative Analysis of Leading Amine Protecting Groups

The most widely used protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[1] Each offers a unique set of advantages and liabilities concerning our target molecule.

Protecting GroupProtection Reagent & ConditionsDeprotection ConditionsKey Advantages for this SubstrateCritical Considerations & Potential Issues
Boc (tert-Butoxycarbonyl)(Boc)₂O, Base (e.g., TEA, DIPEA, NaOH), Solvent (e.g., DCM, THF, Dioxane)[2][3]Strong Acid (e.g., TFA in DCM; HCl in Dioxane/MeOH)[3][4]- Generally high-yielding protection. - Stable to a wide range of nucleophilic and basic conditions. - Orthogonal to Cbz and Fmoc groups.- Acidic deprotection may protonate the pyridine nitrogen, requiring a basic workup to isolate the free amine. - Extremely harsh acidic conditions could potentially affect other sensitive functional groups if present.
Cbz (Carboxybenzyl)Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O, DCM)[5][6]Catalytic Hydrogenation (H₂, Pd/C)[3][6] or strong Lewis acids.[5]- Stable to most acidic and basic conditions. - Orthogonal to Boc and Fmoc groups.- Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium catalyst, inhibiting or completely stopping the hydrogenolysis. This is a significant risk. - The methylsulfonyl group is generally stable to hydrogenation, but over-reduction is a remote possibility under harsh conditions.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[7][8]Base (e.g., 20% Piperidine in DMF)[7][9]- Very mild, base-mediated deprotection. - Stable to acidic conditions and hydrogenolysis. - Orthogonal to Boc and Cbz groups.- The sulfone group is stable to piperidine. - The basic deprotection conditions are generally compatible with the substrate. - The dibenzofulvene byproduct from deprotection must be thoroughly removed.

Recommendation: For most synthetic routes, the Boc group represents the most reliable and straightforward choice . Its stability profile is excellent, and the acidic deprotection is highly effective and unlikely to affect the robust sulfone or pyridine moieties. While Fmoc is a viable alternative, the Boc group's widespread use and simple deprotection protocols make it the preferred starting point. The Cbz group is generally not recommended for this specific substrate due to the high risk of catalyst poisoning by the pyridine ring during the critical deprotection step.

Section 4: Detailed Application Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: N-Boc Protection of this compound

This protocol utilizes di-tert-butyl dicarbonate to form the acid-labile Boc-carbamate.

G start Substrate + (Boc)₂O reagents + Base (TEA) + Solvent (DCM) start->reagents reaction Stir at RT (2-12 h) reagents->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purify product Boc-Protected Product purify->product

Caption: Workflow for the N-Boc protection protocol.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Rationale: DCM is an excellent solvent for both the starting material and reagents and is unreactive under these conditions. Anhydrous conditions prevent hydrolysis of the (Boc)₂O.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Rationale: The base is required to neutralize the in situ generated carbonic acid and drive the reaction to completion.[3]

  • Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

    • Rationale: Slow addition helps to control any potential exotherm and ensures efficient reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-12 hours).

  • Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: The water wash removes the triethylamine hydrochloride salt and any excess base. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection to Regenerate the Free Amine

This protocol uses a strong acid to cleave the Boc group, liberating CO₂ and tert-butanol (or isobutylene).[10]

G start Boc-Protected Substrate reagents + Acid (TFA or HCl) + Solvent (DCM or Dioxane) start->reagents reaction Stir at RT (0.5 - 2 h) reagents->reaction concentrate Concentrate in vacuo reaction->concentrate neutralize Neutralize with Base (e.g., aq. NaHCO₃) concentrate->neutralize extract Extract with Organic Solvent (e.g., EtOAc, DCM) neutralize->extract product Free Amine Product extract->product

Caption: Workflow for the N-Boc deprotection protocol.

Materials:

  • N-Boc protected this compound (1.0 eq)

  • Option A: Trifluoroacetic acid (TFA) (5-10 eq) in DCM (1:1 v/v)

  • Option B: 4M HCl in 1,4-Dioxane (excess)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (for TFA deprotection) or a minimal amount of an appropriate solvent before adding the HCl/Dioxane solution.

  • Acid Addition:

    • For Option A (TFA): Add an equal volume of TFA to the DCM solution at 0 °C, then allow the reaction to warm to room temperature.

    • For Option B (HCl): Add the 4M HCl in Dioxane solution (typically 5-10 volumes) to the substrate.

    • Rationale: A strong acid protonates the carbamate, initiating cleavage to form the stable tert-butyl cation.[3] The evolution of CO₂ gas is often observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction: Dissolve the resulting residue (which is the amine salt) in water and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer with EtOAc or DCM (3x).

    • Rationale: The product of the reaction is the ammonium salt (either trifluoroacetate or hydrochloride). Neutralization with a base is required to generate the free, neutral amine, which can then be extracted into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • European Patent Office. (2022). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS (EP 3957637 A1).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
  • ResearchGate. (n.d.). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. Retrieved from [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Application Notes & Protocols: Fragment-Based Drug Discovery with Pyridine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Priileged Pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds in modern drug development.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak but specific binding to a biological target.[3][4] The core principle is that these smaller, less complex molecules can explore chemical space more effectively, leading to higher hit rates and providing superior starting points for optimization.[5][6]

Within the vast chemical space available for fragment library design, certain scaffolds are considered "privileged" due to their frequent appearance in bioactive molecules. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs.[7][8] Its utility stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile synthetic handle.[9][10][11] When combined with a methanamine substituent, the resulting pyridine methanamine derivatives offer a valuable combination of properties for FBDD:

  • Defined Vector for Growth: The methanamine group provides a clear, synthetically tractable point for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the target's binding site.

  • Modulated Basicity and Solubility: The pyridine nitrogen's basicity can be fine-tuned through substitution, influencing solubility and interaction potential. This is crucial as fragments are often screened at high concentrations, demanding good solubility.[3]

  • Key Pharmacophoric Features: The aromatic pyridine ring can engage in π-stacking and other non-covalent interactions, while the amine can act as a hydrogen bond donor or acceptor, providing multiple avenues for target recognition.[12][13]

This guide provides a comprehensive overview and detailed protocols for leveraging pyridine methanamine derivatives in an FBDD campaign, from library design and primary screening to hit validation and optimization.

Pyridine Methanamine Fragment Library: Design and Curation

The success of any FBDD campaign hinges on the quality of the fragment library. The goal is not sheer numbers, but rather a curated collection of high-quality, diverse, and soluble fragments.

Causality Behind Design Choices: A well-designed library maximizes the sampling of relevant chemical space while adhering to the physicochemical constraints of fragments.[5] The "Rule of Three" serves as a foundational guideline: a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors or acceptors.[3] This ensures that fragments are small, reasonably soluble, and have low complexity, which increases the probability of finding a high-quality interaction that can be efficiently optimized.

Protocol 1.1: Design and Curation of a Pyridine Methanamine Fragment Library
  • Core Scaffold Selection: Begin with the pyridine methanamine core. Select commercially available or readily synthesizable derivatives.

  • Diversity-Oriented Substitution:

    • Pyridine Ring: Introduce small, non-promiscuous substituents at various positions (e.g., methyl, chloro, fluoro) to probe different regions of a binding site and modulate the pyridine's pKa.

    • Amine Group: Explore primary, secondary, and tertiary amines. For secondary amines, use small alkyl groups (e.g., methyl, ethyl) to maintain low molecular weight.

    • Positional Isomers: Include 2-, 3-, and 4-substituted pyridine methanamine isomers to maximize spatial exploration.

  • Physicochemical Property Filtering (In Silico):

    • Calculate key properties for all potential fragments.

    • Apply the filters outlined in the table below. This step is critical to remove compounds with undesirable properties that often lead to false positives or downstream development issues.

  • Removal of Pan-Assay Interference Compounds (PAINS): Screen the library against known PAINS filters to eliminate compounds that are known to interfere with assay technologies.

  • Solubility Assessment (Experimental):

    • Prepare stock solutions of each fragment in DMSO (e.g., at 100 mM).

    • Determine the aqueous solubility of each fragment using methods like nephelometry or UV-Vis spectroscopy.

    • Trustworthiness Check: Only fragments with a confirmed aqueous solubility of >200 µM at the screening buffer pH should be included in the final library to avoid artifacts from compound precipitation.[3]

  • Purity and Quality Control:

    • Confirm the identity and purity (>95%) of each fragment using LC-MS and ¹H NMR.

    • Store fragments in DMSO at -20°C in sealed plates to ensure long-term stability.

Table 1: Recommended Physicochemical Properties for Pyridine Methanamine Fragments

ParameterRecommended ValueRationale
Molecular Weight (MW)120 - 250 DaAdheres to fragment size principles for efficient chemical space sampling.[5]
cLogP< 3.0Ensures adequate aqueous solubility for biophysical assays.[3]
Hydrogen Bond Donors≤ 3Reduces complexity and potential for non-specific binding.[3]
Hydrogen Bond Acceptors≤ 3Reduces complexity and potential for non-specific binding.[3]
Rotatable Bonds≤ 3Limits conformational flexibility, making binding events more favorable entropically.
Polar Surface Area (PSA)< 60 ŲContributes to good solubility and potential for cell permeability in later stages.

Primary Screening: Identifying the Initial Hits

Because fragments typically bind with weak affinity (in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[4] Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are two of the most robust and widely used methods for primary fragment screening.[14][15]

Workflow for Primary Hit Identification

FBDD_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation Lib Pyridine Methanamine Fragment Library SPR SPR Screening (Primary) Lib->SPR High Throughput NMR STD-NMR Screening (Orthogonal) SPR->NMR Confirm Hits ValidatedHits Validated Hits NMR->ValidatedHits ITC ITC Analysis (Thermodynamics & Stoichiometry) ValidatedHits->ITC Quantify Affinity Xray X-ray Crystallography (Binding Mode) ValidatedHits->Xray Visualize Interaction

Caption: High-level workflow for FBDD screening and validation.

Protocol 2.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for real-time monitoring of binding events.[16] It is highly sensitive and provides kinetic information (k_on, k_off) in addition to affinity (K_D).

Expertise & Causality: The target protein is immobilized on the sensor chip, and the fragments are flowed over as analytes. A binding event causes an increase in the refractive index at the surface, which is measured in Resonance Units (RU). To ensure data quality, a reference flow cell is used to subtract non-specific binding and bulk refractive index effects.

  • Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).[17]

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 8,000-12,000 RU to maximize the signal for small fragment binding.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Trustworthiness Check: A well-prepared surface should show a low RU change (<100 RU) upon injection of a non-specific protein like BSA, indicating minimal non-specific binding.[18]

  • Screening Execution:

    • Prepare fragment plates by diluting DMSO stocks into the running buffer (e.g., HBS-EP+) to a final concentration of 200-500 µM. The final DMSO concentration should be kept constant and low (≤1%) across all samples.

    • Inject each fragment over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Include buffer-only injections periodically for double-referencing (subtracting both the reference cell signal and the buffer response).

  • Hit Identification:

    • A fragment is considered a preliminary hit if it produces a dose-dependent binding response that is significantly above the noise level and shows a shape consistent with a 1:1 binding model.

    • Prioritize hits based on the magnitude of the response and the calculated Ligand Efficiency (LE). LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. An LE value ≥ 0.3 is generally considered a good starting point.

Protocol 2.2: Orthogonal Screening & Hit Confirmation with STD-NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that is exceptionally sensitive for detecting the weak binding characteristic of fragments.[14][19] It serves as an excellent orthogonal method to confirm hits from SPR, as it is a solution-based technique and less prone to artifacts associated with surface immobilization.[20]

Expertise & Causality: The experiment works by selectively saturating a region of the protein's ¹H NMR spectrum. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand.[21] By subtracting a spectrum where the protein is not saturated (off-resonance) from a spectrum where it is (on-resonance), a "difference" spectrum is generated that contains signals only from the protons of the ligand that are in close contact with the protein.[22]

  • Sample Preparation:

    • Prepare samples in a deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pD 7.4).

    • The target protein concentration should be low (10-50 µM) to keep its signals broad and minimize background.

    • The fragment concentration should be in excess (e.g., 500 µM to 1 mM) to ensure a detectable pool of bound ligand.

  • NMR Experiment Setup:

    • Acquire spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • The on-resonance saturation is typically applied in a region where only protein resonances exist (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

    • The off-resonance control is applied in a region far from any protein or ligand signals (e.g., 40 ppm).

    • A series of saturation times (e.g., 0.5, 1, 2, 3 seconds) should be tested to optimize the STD effect.

  • Data Analysis and Hit Confirmation:

    • Process the spectra and calculate the difference spectrum.

    • A fragment is confirmed as a binder if clear signals are present in the STD spectrum.

    • Trustworthiness Check: The relative intensities of the signals in the STD spectrum provide an "epitope map," showing which parts of the fragment are in closest contact with the protein. This structural information is invaluable for validating the binding mode and guiding subsequent optimization.[22] A true hit will show a consistent and reproducible epitope map.

Hit Validation and Structural Characterization

Once hits are confirmed by at least two orthogonal biophysical methods, the next crucial steps are to accurately quantify their binding thermodynamics and determine their precise binding mode.

Protocol 3.1: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[23][24] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[25]

  • Sample Preparation:

    • Both the protein and fragment must be in the exact same buffer to avoid large heats of dilution. Dialyze the protein extensively against the final buffer. Dissolve the fragment in the final dialysis buffer.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the target protein (e.g., 20-50 µM) into the sample cell.

    • Load the fragment (typically 10-20 times the protein concentration) into the injection syringe.[26]

    • Perform a series of small injections (e.g., 2-3 µL) of the fragment into the protein solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (K_D, n, ΔH, ΔS).

    • Trustworthiness Check: A stoichiometry (n) value close to 1.0 is a strong indicator of a specific, 1:1 binding interaction, validating the hit.

Protocol 3.2: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation. It provides unambiguous proof of binding and reveals the precise atomic interactions, offering a detailed roadmap for structure-based drug design.[27][28]

  • Crystal Preparation:

    • Generate high-quality, diffraction-grade crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility) for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[27]

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

  • Analysis of Binding Mode:

    • Refine the structure to high resolution.

    • Analyze the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.

    • Identify nearby pockets and solvent-exposed vectors on the fragment that can be exploited for optimization.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

The final phase of FBDD involves evolving the validated, low-affinity fragment hits into potent, lead-like molecules.[29] The structural information obtained from X-ray crystallography and NMR is paramount to this process. The primary strategies are fragment growing, linking, and merging.[30][31] For pyridine methanamine derivatives, the "growing" strategy is particularly powerful.

Workflow for Hit-to-Lead Optimization

FBDD_Optimization_Workflow cluster_0 Input: Validated Hit cluster_1 Phase: Structure-Based Design & Synthesis cluster_2 Phase: Iterative Testing & Refinement Hit Fragment Hit (K_D ~ 500 µM) + Co-crystal Structure SBDD Identify Growth Vectors (e.g., from methanamine) Design Analogs In Silico Hit->SBDD Synth Synthesize Analogs (SAR by Catalog/Custom) SBDD->Synth Assay Test Affinity (SPR/ITC) & Functional Activity Synth->Assay Assay->SBDD Iterate Lead Optimized Lead (K_D < 1 µM) Assay->Lead Achieve Potency

Caption: Iterative cycle of structure-based design for hit-to-lead optimization.

Expertise & Causality: The "fragment growing" strategy involves adding chemical functionality to the core fragment to make new, favorable interactions with the target protein.[30] The pyridine methanamine scaffold is ideal for this, as the amine serves as a clear attachment point. By analyzing the co-crystal structure, chemists can design additions that reach into adjacent hydrophobic pockets or form new hydrogen bonds, systematically improving the compound's affinity and selectivity. Each synthetic iteration is guided by structural data and tested for affinity, creating a tight design-make-test-analyze cycle that rapidly drives potency.

References

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Fragment-Based Drug Design (FBDD). Open Access Journals. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Available at: [Link]

  • Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Springer. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Application of Fragment-based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate. Available at: [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. Available at: [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. Available at: [Link]

  • Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Books. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]

  • Medicinal Importance of Pyridine Derivatives. Scribd. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers. Available at: [Link]

  • Development and applications of fragment based drug design methods. Boston University. Available at: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Drug development hit and lead optimization. Pion Inc. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Applications of saturation transfer difference NMR in biological systems. PubMed. Available at: [Link]

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Application Notes and Protocols for Amide Bond Formation with (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Amide Coupling with Electron-Deficient Amines

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, where it is a ubiquitous feature in a vast array of therapeutic agents.[1] The direct condensation of a carboxylic acid and an amine is a kinetically slow process, necessitating the activation of the carboxylic acid to facilitate the reaction.[2] While a plethora of coupling reagents and protocols have been developed for this purpose, challenges arise when one of the coupling partners exhibits unfavorable electronic or steric properties.[3]

This guide focuses on the amide bond formation utilizing (5-(Methylsulfonyl)pyridin-2-yl)methanamine, an amine characterized by the presence of a potent electron-withdrawing methylsulfonyl group on the pyridine ring. This substituent significantly diminishes the nucleophilicity of the primary amine, rendering standard amide coupling conditions sluggish and often inefficient.[4] Consequently, a careful selection of reagents and reaction conditions is paramount to achieve high yields and purity of the desired amide products.

Herein, we provide a detailed exploration of suitable coupling reagents, mechanistic insights, and optimized protocols tailored for the successful acylation of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating this challenging building block.

Understanding the Challenge: The Electronic Impact of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. When positioned at the 5-position of the pyridine ring, its deactivating effect is transmitted through the aromatic system to the 2-position, where the aminomethyl substituent is located. This inductive and mesomeric electron withdrawal reduces the electron density on the nitrogen atom of the primary amine, thereby decreasing its basicity and, crucially, its nucleophilicity.[4] This reduced reactivity necessitates the use of highly efficient coupling reagents and optimized conditions to drive the amide bond formation to completion.

Selecting the Optimal Coupling Reagent: A Comparative Overview

Several classes of coupling reagents are available, each with its own mechanism of action and suitability for different substrates. For electron-deficient amines like this compound, the most effective reagents are typically those that generate a highly activated carboxylic acid intermediate.

Coupling Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Uronium/Guanidinium Salts HATU, HBTUFormation of a highly reactive O-acylisourea intermediate, which then reacts with the amine.[5]High reactivity, fast reaction times, often high yields.Higher cost, potential for side reactions if not used correctly.
Carbodiimides EDC, DCCFormation of an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more reactive activated ester and suppress racemization.Readily available, cost-effective. EDC byproducts are water-soluble, simplifying purification.Can lead to racemization of chiral carboxylic acids. DCC byproduct (DCU) is insoluble and requires filtration.
Phosphonium Salts PyBOP, BOPFormation of a reactive phosphonium ester intermediate.Effective for hindered substrates.Can be more expensive, byproducts can be difficult to remove.
Anhydride-Based Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine.High reactivity, clean reactions, water-soluble byproducts.Can be sensitive to moisture.

For the specific challenge of coupling with this compound, uronium salts like HATU and anhydride-based reagents like T3P® are often the preferred choices due to their high reactivity, which can overcome the reduced nucleophilicity of the amine. Carbodiimide reagents like EDC, when paired with an activating agent such as HOBt and a catalytic amount of a nucleophilic catalyst like DMAP, can also be effective.[3]

Mechanistic Insights: The Role of the Coupling Reagent

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions. Below are simplified mechanistic pathways for HATU and T3P®.

HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amine (5-(MeSO2)Py-2-yl)CH2NH2 Amide Amide Product ActiveEster->Amide + Amine Byproduct Tetramethylurea + HOAt

Caption: HATU activation of a carboxylic acid to form a highly reactive intermediate.

In a HATU-mediated coupling, a base such as N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the electron-deficient amine to yield the desired amide, releasing tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[5]

T3P®-Mediated Amide Coupling

T3P_Mechanism RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + T3P®, Base T3P T3P® Base Base (e.g., Pyridine, DIPEA) Amine (5-(MeSO2)Py-2-yl)CH2NH2 Amide Amide Product MixedAnhydride->Amide + Amine Byproduct Phosphonic Acid Byproducts

Caption: T3P® activation of a carboxylic acid via a mixed anhydride intermediate.

T3P® reacts with the carboxylic acid in the presence of a base to form a mixed phosphonic-carboxylic anhydride. This activated intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts, which are easily removed during aqueous work-up.

Experimental Protocols

The following protocols are provided as starting points and may require optimization depending on the specific carboxylic acid substrate. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally a robust and high-yielding method for coupling with electron-deficient amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (or DCM) at 0 °C, add HATU (1.2 equiv).

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF (or DCM) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Amide Coupling

This method offers the advantage of easy byproduct removal.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous ethyl acetate, add pyridine (or DIPEA) (3.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt/DMAP-Mediated Amide Coupling

A more cost-effective approach that can be highly effective with the addition of a nucleophilic catalyst.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DMAP (0.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C and add EDC·HCl (1.5 equiv) portion-wise.

  • Stir the reaction at 0 °C for 15 minutes, then add this compound (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Gentle heating (e.g., 40-50 °C) may also be beneficial, particularly for the EDC/HOBt protocol, but should be monitored carefully to avoid side reactions.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimide reagents. Using HOBt or HOAt minimizes this. For HATU, ensuring an anhydrous environment is crucial to prevent hydrolysis of the activated intermediate.

  • Purification Challenges: The byproducts of uronium and phosphonium reagents can sometimes co-elute with the product. Careful selection of the chromatographic eluent system is necessary. The water-soluble nature of EDC and T3P® byproducts simplifies purification.

Conclusion

The successful formation of amide bonds with the electron-deficient amine, this compound, is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. While the reduced nucleophilicity of the amine presents a synthetic challenge, the use of highly reactive coupling agents such as HATU and T3P®, or a well-optimized EDC/HOBt/DMAP protocol, can provide the desired amide products in good to excellent yields. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • Wiesner, J., & Albericio, F. (2019). Propanephosphonic Acid Anhydride (T3P®) in Organic Synthesis. Molecules, 24(11), 2095. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of electrophile− nucleophile combinations: A general approach to polar organic reactivity. Pure and Applied Chemistry, 77(11), 1807-1821. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Lummis, S. C. R., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(21), 7334-7340. [Link]

  • Shaveta, G., & Meenakshi, K. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Synthetic Communications, 49(12), 1599-1607. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Deprotection of (5-(Methylsulfonyl)pyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of protecting groups from (5-(Methylsulfonyl)pyridin-2-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the deprotection of this important structural motif. The presence of the electron-withdrawing methylsulfonyl group and the basic pyridine nitrogen within the same molecule introduces unique considerations for standard deprotection protocols. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Deprotection Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Boc Deprotection with Standard Acidic Conditions (TFA or HCl)

Question: I am observing incomplete removal of the tert-butyloxycarbonyl (Boc) group from my this compound derivative using standard concentrations of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or dioxane. Why is this happening, and what can I do to drive the reaction to completion?

Potential Causes & Solutions:

  • Protonation of the Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can be protonated by the acid, creating a pyridinium salt. This reduces the overall concentration of acid available to protonate the Boc group's carbonyl oxygen, which is the initial step in the deprotection mechanism.[1][2] The electron-withdrawing methylsulfonyl group can further decrease the basicity of the pyridine nitrogen, but protonation can still occur, especially with strong acids.

    • Solution 1: Increase Acid Stoichiometry: A simple approach is to increase the equivalents of the acid. A step-wise addition of the acid with careful reaction monitoring by TLC or LC-MS is recommended to avoid potential side reactions.

    • Solution 2: Elevated Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can often provide the necessary activation energy to overcome the sluggishness of the reaction. However, be cautious of potential side reactions at higher temperatures.

    • Solution 3: Alternative Acidic Reagents: Consider using a solution of HCl in a non-coordinating solvent like diethyl ether or dioxane. Commercially available 4M HCl in dioxane is often effective.[1]

  • Steric Hindrance: Although less common for a methanamine, substituents on the pyridine ring or the amine itself could sterically hinder the approach of the acid to the Boc group.

    • Solution: In such cases, prolonged reaction times or elevated temperatures, as mentioned above, may be necessary.

Issue 2: Catalyst Poisoning and Inefficient Cbz Deprotection via Hydrogenolysis

Question: My carbamoylbenzyl (Cbz) deprotection using palladium on carbon (Pd/C) and hydrogen gas is failing or proceeding very slowly. I suspect catalyst poisoning. What is causing this, and what are my options?

Potential Causes & Solutions:

  • Sulfur Poisoning: The methylsulfonyl group contains sulfur, which is a well-known poison for palladium catalysts.[3][4] The sulfur atom can irreversibly bind to the palladium surface, deactivating it.

    • Solution 1: Use a Sulfur-Tolerant Catalyst: While standard Pd/C is susceptible, catalysts like Pearlman's catalyst (palladium hydroxide on carbon) can sometimes show higher tolerance to sulfur.

    • Solution 2: Increase Catalyst Loading: A brute-force approach is to use a significantly higher loading of the Pd/C catalyst. This is often effective but can be costly and lead to purification challenges.

    • Solution 3: Catalytic Transfer Hydrogenation: This method avoids the use of hydrogen gas and employs a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[5] This can sometimes be more effective in the presence of catalyst poisons.

    • Solution 4: Non-Hydrogenolysis Deprotection: If catalytic methods fail, consider alternative Cbz removal strategies that do not involve palladium. Strong acids like HBr in acetic acid can cleave the Cbz group, but this may not be compatible with other acid-sensitive functionalities in your molecule.[6] Lewis acids such as AlCl3 in hexafluoroisopropanol (HFIP) have also been reported for Cbz deprotection and may be a viable option.[6][7]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7][8]

    • Solution 1: Acidic Additives: The addition of a stoichiometric amount of a non-coordinating acid (e.g., one equivalent of HCl or methanesulfonic acid) will protonate the pyridine nitrogen, preventing its coordination to the catalyst.

    • Solution 2: Use of Pyridine as a Controlled Poison: In some cases, pyridine is intentionally used as a catalyst poison to achieve selective hydrogenation.[8] However, in this case, its presence is detrimental. The use of acidic additives is the more direct solution.

Issue 3: Unexpected Side Products During Fmoc Deprotection

Question: I am performing a 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection using piperidine and observing the formation of unexpected impurities. What could be the cause?

Potential Causes & Solutions:

  • Dibenzofulvene Adducts: The Fmoc deprotection proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF).[9][10] While the amine base (e.g., piperidine) is meant to trap the DBF, incomplete trapping can lead to the formation of DBF adducts with your deprotected amine product.

    • Solution 1: Optimize Base Concentration and Reaction Time: Ensure a sufficient excess of the amine base is used (typically 20% piperidine in DMF).[9] Monitor the reaction to avoid unnecessarily long reaction times where side reactions can become more prevalent.

    • Solution 2: Alternative Bases: Piperazine has been shown to be an effective alternative to piperidine and can sometimes lead to cleaner reactions with fewer side products.[9][11] A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has also been reported to be highly efficient.

  • Influence of the Methylsulfonyl Group: The strongly electron-withdrawing methylsulfonyl group increases the acidity of the proton on the β-carbon of the Fmoc group, which could potentially accelerate the initial deprotonation step.[10] While generally favorable, this could also influence the kinetics of side reactions if the subsequent steps are not well-optimized.

    • Solution: Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Summary of Deprotection Methods

Protecting GroupReagents and ConditionsPotential Issues for this compound Derivatives
Boc TFA in DCM; HCl in Dioxane/EtherSluggish reaction due to pyridine protonation.
Cbz H₂, Pd/C in MeOH/EtOHCatalyst poisoning by the methylsulfonyl group and pyridine nitrogen.
Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)May offer better tolerance to catalyst poisons.
HBr in Acetic AcidHarsh conditions, potential for side reactions.
Fmoc 20% Piperidine in DMFFormation of dibenzofulvene adducts.
Piperazine or DBU/Piperazine in DMF/NMPCan provide cleaner deprotection and minimize side reactions.

Troubleshooting Workflow

Deprotection_Troubleshooting start Start Deprotection protecting_group Identify Protecting Group start->protecting_group boc Boc Deprotection (TFA or HCl) protecting_group->boc Boc cbz Cbz Deprotection (H₂/Pd/C) protecting_group->cbz Cbz fmoc Fmoc Deprotection (Piperidine/DMF) protecting_group->fmoc Fmoc boc_issue Incomplete Reaction? boc->boc_issue boc_sol1 Increase Acid Stoichiometry boc_issue->boc_sol1 Yes boc_success Successful Deprotection boc_issue->boc_success No boc_sol2 Increase Temperature boc_sol1->boc_sol2 boc_sol3 Use Alternative Acid (e.g., 4M HCl in Dioxane) boc_sol2->boc_sol3 boc_sol3->boc_success cbz_issue Catalyst Poisoning? cbz->cbz_issue cbz_sol1 Increase Catalyst Loading cbz_issue->cbz_sol1 Yes cbz_success Successful Deprotection cbz_issue->cbz_success No cbz_sol2 Use Transfer Hydrogenation cbz_sol1->cbz_sol2 cbz_sol3 Add Stoichiometric Acid cbz_sol2->cbz_sol3 cbz_sol4 Switch to Non-Catalytic Method (e.g., HBr/AcOH) cbz_sol3->cbz_sol4 cbz_sol4->cbz_success fmoc_issue Side Products? fmoc->fmoc_issue fmoc_sol1 Optimize Reaction Time fmoc_issue->fmoc_sol1 Yes fmoc_success Successful Deprotection fmoc_issue->fmoc_success No fmoc_sol2 Use Alternative Base (e.g., Piperazine) fmoc_sol1->fmoc_sol2 fmoc_sol2->fmoc_success

Caption: A workflow for troubleshooting common deprotection issues.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of the methylsulfonyl group being reduced during Cbz deprotection by hydrogenation?

While sulfones are generally stable to catalytic hydrogenation conditions used for Cbz removal, aggressive conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to reduction. It is always advisable to carefully monitor the reaction and use the mildest effective conditions.

Q2: Can the pyridine ring be opened or otherwise react under the deprotection conditions?

Under the standard deprotection conditions for Boc, Cbz, and Fmoc groups, the pyridine ring is generally stable.[12][13] Ring-opening of pyridines typically requires much harsher conditions or specific reagents not commonly used for these deprotections.

Q3: For a poly-functionalized molecule, what would be a good orthogonal protection strategy for the this compound core?

An excellent orthogonal strategy would be to use a Boc group on the methanamine, which can be removed under acidic conditions, in combination with other protecting groups that are stable to acid.[14][15] For example, if your molecule contains other functional groups, you could use a Cbz group (removable by hydrogenation) or an Fmoc group (removable by base) for other amines, and silyl ethers for hydroxyl groups. This allows for the selective deprotection of one group without affecting the others.

Q4: My deprotected amine is difficult to handle and purify. Any suggestions?

The free amine product can be basic and may be prone to oxidation or decomposition. It is often advantageous to isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) after deprotection. This can improve stability and often aids in purification by crystallization. If isolating the free base is necessary, it is best to work quickly and under an inert atmosphere.

Q5: What is the best way to monitor the progress of these deprotection reactions?

Thin-layer chromatography (TLC) is a quick and effective method. Staining with ninhydrin is particularly useful as it will stain the deprotected primary amine product but not the protected starting material.[2] Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended for unambiguous monitoring of the disappearance of the starting material and the appearance of the product, as well as any side products.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-protected this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • Add a solution of 4M HCl in dioxane (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

  • If the free base is required, the residue can be dissolved in water and basified with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., ethyl acetate).

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the Cbz-protected this compound derivative in a suitable solvent (e.g., methanol or ethanol).

  • Add 10% Palladium on carbon (10-20 mol%).

  • To this suspension, add ammonium formate (5-10 equivalents) in one portion.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods.

Protocol 3: Fmoc Deprotection using Piperazine
  • Dissolve the Fmoc-protected this compound derivative in N,N-dimethylformamide (DMF).

  • Add piperazine to a final concentration of 5-10% (w/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-220.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 13-27). Humana Press.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • O'Brien, Z., & El-Faham, A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1835-1842.
  • Behrendt, R., White, P., & Offer, J. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Israel Journal of Chemistry, 59(1-2), 117-129.
  • American Chemical Society. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • Sajiki, H., Kume, K., & Hirota, K. (1998). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 46(3), 543-546.
  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • ResearchGate. (2021). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • ResearchGate. (2007). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

  • American Chemical Society. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • ResearchGate. (2018). Carbon-nitrogen bond cleavage of pyridine with two molecular substituted allenoates: Access to 2-arylpyrimidin-4(3: H)-one. Retrieved from [Link]

  • Liguori, A., et al. (2004). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Letters in Peptide Science, 10(5-6), 569-572.
  • Lobb, K. A., & Fields, G. B. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(4), 209-219.
  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-308.
  • PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubMed. (2025). Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • SIOC Journals. (2019). Progress of N-Benzyl Removal. Retrieved from [Link]

  • SciSpace. (2018). Carbon-nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridinylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridinylmethanamine scaffold is a privileged structure in modern drug discovery, appearing in a multitude of clinically significant agents. Its unique combination of a basic aliphatic amine and an aromatic heterocyclic ring allows for a rich tapestry of interactions with biological targets. However, the very features that make this scaffold so attractive—the nucleophilic aminomethyl group and the electron-deficient pyridine ring—also define its reactivity profile, profoundly influencing its basicity, nucleophilicity, and metabolic fate.

For researchers in drug development, a nuanced understanding of how substituents on the pyridine ring modulate these properties is not merely an academic exercise; it is a critical component of rational drug design. The ability to fine-tune the reactivity of the aminomethyl nitrogen can mean the difference between a potent, stable drug candidate and a metabolic liability. This guide provides an in-depth comparison of the reactivity of various substituted pyridinylmethanamines, supported by experimental data and detailed protocols, to empower researchers to make more informed decisions in their molecular design campaigns.

Fundamental Principles: The Electronic Tug-of-War

The reactivity of the exocyclic aminomethyl group is fundamentally governed by the electronic properties of the pyridine ring it is attached to. The nitrogen atom within the pyridine ring is inherently electron-withdrawing (-I effect), which decreases the electron density of the entire ring system compared to benzene. This effect is then further modulated by any additional substituents. These substituent effects can be broadly categorized into two types:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring (-I), while electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring (+I).

  • Resonance Effects (R or M): These occur through the delocalization of pi (π) electrons and are only significant for substituents at the 2-, 4-, and 6-positions. EDGs with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+R), while EWGs with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density (-R).

The overall impact on the aminomethyl group's reactivity is a "through-bond" transmission of these electronic shifts. An increase in electron density on the pyridine ring will be relayed to the aminomethyl nitrogen, increasing its basicity and nucleophilicity. Conversely, a decrease in ring electron density will render the amine less reactive.

Figure 1. Logical flow of substituent effects on aminomethyl reactivity.

Comparative Analysis of Basicity (pKa)

Basicity, quantified by the pKa of the conjugate acid, is a crucial parameter that dictates a molecule's ionization state at physiological pH (approx. 7.4). This, in turn, affects solubility, membrane permeability, and target binding. The pKa of a pyridinylmethanamine reflects the availability of the lone pair on the aminomethyl nitrogen to accept a proton.

Two key factors determine the basicity of the aminomethyl group:

  • Position of Attachment: The position of the aminomethyl group (2, 3, or 4) influences its pKa due to the varying strength of the inductive effect from the ring nitrogen.

  • Ring Substituents: EDGs increase the pKa (stronger base), while EWGs decrease the pKa (weaker base).

Below is a comparison of the parent isomers. Note that there are two pKa values: pKₐ₁ corresponds to the protonation of the more basic aminomethyl nitrogen, while pKₐ₂ corresponds to the protonation of the less basic pyridine ring nitrogen. For drug design purposes, pKₐ₁ is typically of greater interest.

Table 1: Comparison of pKa Values for Unsubstituted Pyridinylmethanamines

Compound CAS Number pKₐ₁ (Aminomethyl-NH₃⁺) pKₐ₂ (Pyridinium-H⁺) Reference
(Pyridin-2-yl)methanamine 3731-51-9 8.79 2.31 [1]
(Pyridin-3-yl)methanamine 3731-52-0 8.34 (Predicted) - [2]

| (Pyridin-4-yl)methanamine | 3731-53-1 | Not explicitly found, but expected to be highest | - | |

Note on 4-aminomethylpyridine: While a specific experimental pKa₁ value was not located in the search, we can predict its basicity trend. The ring nitrogen's inductive pull is weakest at the 4-position compared to the 2- and 3-positions. Therefore, (pyridin-4-yl)methanamine is expected to be the most basic of the three isomers. The 2-isomer is less basic due to the proximity of the electronegative ring nitrogen.

Impact of Substituents (A Qualitative View):

  • Electron-Donating Group (e.g., 4-Methoxy): A methoxy group at the 4-position would exert a +R effect, increasing electron density on the ring and, by extension, on the aminomethyl nitrogen. This would lead to a higher pKa₁ compared to the unsubstituted parent compound.

  • Electron-Withdrawing Group (e.g., 4-Nitro): A nitro group at the 4-position would strongly withdraw electron density via -I and -R effects. This would significantly decrease the electron density on the aminomethyl nitrogen, resulting in a lower pKa₁ .

Comparative Analysis of Nucleophilicity

While related to basicity, nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophilic center. In drug development, this property can influence off-target covalent modification and certain metabolic pathways. The Mayr-Patz equation, log k = s(N + E) , provides a robust framework for quantifying this property, where N is the nucleophile-specific parameter, s is a sensitivity parameter, and E is the electrophile-specific parameter.[3][4] Higher N values indicate greater nucleophilic reactivity.

The trends observed for basicity generally hold for nucleophilicity, but with a crucial difference: nucleophilicity is far more sensitive to steric hindrance .[5]

Table 2: Selected Nucleophilicity Parameters (Mayr Scale)

Nucleophile Solvent N s Reference
Benzylamine H₂O 12.36 0.86 [3]
Ethylamine H₂O 12.91 0.85 [3]
Diethylamine H₂O 14.71 0.88 [3]
Pyridine CH₂Cl₂ 4.93 1.08 [3]

| 4-(Dimethylamino)pyridine (DMAP) | CH₂Cl₂ | 9.90 | 0.99 |[3] |

Metabolic Stability: The Role of Cytochrome P450

The chemical reactivity of pyridinylmethanamines directly impacts their metabolic stability. The primary route of metabolism for many primary and secondary amines is oxidative N-dealkylation, a reaction frequently catalyzed by the Cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 isoform in humans.[6][7][8]

This process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate which then decomposes to yield an aldehyde (in this case, the corresponding pyridinecarboxaldehyde) and ammonia.

Metabolic_Oxidation Substrate Pyridinylmethanamine (R-CH₂NH₂) CYP Cytochrome P450 (e.g., CYP3A4) NADPH, O₂ Substrate->CYP Enters Active Site Intermediate Carbinolamine Intermediate (R-CH(OH)NH₂) CYP->Intermediate C-Hydroxylation Products Pyridinecarboxaldehyde (R-CHO) + Ammonia (NH₃) Intermediate->Products Spontaneous Decomposition

Figure 2. General metabolic pathway of N-dealkylation for pyridinylmethanamines.

The susceptibility of a specific pyridinylmethanamine to this metabolic pathway is influenced by its electronic properties:

  • Electron-rich rings (with EDGs): These compounds may be more susceptible to oxidation, both at the aminomethyl group and potentially on the pyridine ring itself (forming N-oxides or hydroxylated derivatives).

  • Electron-poor rings (with EWGs): These compounds are generally more resistant to oxidative metabolism. The electron-withdrawing nature of the ring deactivates it towards electrophilic attack by the activated oxygen species of the CYP enzyme.[8] This is a common strategy in drug design to "block" metabolic hot spots.

Experimental Protocols

To ensure the trustworthiness and reproducibility of reactivity comparisons, standardized experimental protocols are essential. The following sections detail validated methods for determining pKa and nucleophilicity.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the amine as a standardized titrant is added. The pKa is the pH at which the amine is 50% protonated, corresponding to the midpoint of the titration curve's buffer region.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Calibrate pH meter (pH 4, 7, 10 buffers) B 2. Prepare ~1 mM solution of pyridinylmethanamine A->B C 3. Add standardized HCl to protonate >99% of amine (adjust to ~pH 2) B->C D 4. Titrate with standardized 0.1 M NaOH C->D E 5. Record pH and volume of NaOH added D->E F 6. Plot pH vs. Volume NaOH E->F G 7. Determine equivalence point (Veq) (max of 1st derivative plot) F->G H 8. pKa = pH at 1/2 Veq G->H

Figure 3. Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is properly rinsed with deionized water between buffers.

  • Sample Preparation: Accurately weigh and dissolve the pyridinylmethanamine sample in deionized water (or a suitable co-solvent if solubility is an issue) to a final concentration of approximately 1 mM.

  • Initial Acidification: Transfer a known volume (e.g., 20.0 mL) of the sample solution to a titration vessel. Using a calibrated micropipette, add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the initial pH is below 2. This ensures that both the aminomethyl and pyridine nitrogens are fully protonated at the start of the titration.

  • Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing standardized sodium hydroxide solution (e.g., 0.1 M NaOH).

  • Data Collection: Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording both the total volume of NaOH added and the corresponding pH. Continue well past the final equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • To precisely identify the equivalence points, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points. The first peak corresponds to the deprotonation of the pyridinium ion (pKₐ₂), and the second to the deprotonation of the aminomethylammonium ion (pKₐ₁).

    • The pKa is equal to the pH at the half-equivalence point. For pKₐ₁, find the volume of NaOH at the second equivalence point (Veq₂) and the volume at the first equivalence point (Veq₁). The pKa₁ is the pH value recorded at a titrant volume of Veq₁ + (Veq₂ - Veq₁)/2.

Protocol: Determination of Nucleophilicity (N, s) via Kinetic UV-Vis Assay

This protocol uses the Mayr methodology, which involves reacting the amine of interest with a set of standard electrophiles (e.g., benzhydrylium ions) that have known electrophilicity parameters (E) and absorb strongly in the UV-Vis spectrum. The rate of reaction is monitored by the disappearance of the electrophile's absorbance.[3]

Step-by-Step Methodology:

  • Solution Preparation:

    • Nucleophile Stock: Prepare a stock solution of the pyridinylmethanamine in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 0.1 M).

    • Electrophile Stock: Prepare stock solutions of several reference benzhydrylium tetrafluoroborate salts with known E parameters in the same solvent. These are often highly reactive and colored, so preparation should be done carefully, often under an inert atmosphere.

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the chosen electrophile. Thermostat the cuvette holder to a constant temperature (e.g., 20.0 °C).

    • In a cuvette, place a solution of the amine at a concentration that will be in large excess of the electrophile (e.g., 10⁻³ to 10⁻² M). This ensures pseudo-first-order kinetics.

    • Initiate the reaction by injecting a small, precise volume of the electrophile stock solution into the cuvette, quickly mixing, and immediately starting data acquisition. The final concentration of the electrophile should be low enough to give a strong absorbance signal (e.g., ~10⁻⁵ M).

    • Record the absorbance decay over time until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a first-order exponential function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t).

    • Since the amine concentration ([Amine]) is constant, the second-order rate constant (k) is calculated as: k = k_obs / [Amine].

    • Repeat this process for at least 3-4 different reference electrophiles.

  • Determining N and s:

    • Plot log(k) for your amine against the known E parameters of the reference electrophiles.

    • Fit the data to a straight line. According to the Mayr-Patz equation (rearranged to y = mx + c form: log k = sE + sN), the slope of this line is the nucleophile sensitivity parameter, s.

    • The y-intercept of the plot is equal to sN. The nucleophilicity parameter, N, is calculated by dividing the intercept by the slope (N = intercept / s).

Conclusion

The reactivity of the aminomethyl group in pyridinylmethanamines is a finely tunable parameter controlled by the electronic nature of the pyridine ring. Basicity and nucleophilicity are directly correlated with the electron density at the exocyclic nitrogen:

  • Positional Isomerism: Reactivity generally follows the order 4- > 3- > 2- due to the decreasing inductive pull of the ring nitrogen with distance.

  • Substituent Effects: Electron-donating groups (EDGs) enhance basicity and nucleophilicity, while also potentially increasing susceptibility to oxidative metabolism. Conversely, electron-withdrawing groups (EWGs) decrease these reactivity parameters, often imparting greater metabolic stability.

By leveraging the principles and experimental protocols outlined in this guide, medicinal chemists can rationally design pyridinylmethanamine derivatives with an optimized reactivity profile, balancing the need for potent biological activity with the demands of favorable pharmacokinetic and safety properties.

References

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  • Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines (Doctoral dissertation, Ludwig-Maximilians-Universität München). Available at: [Link]

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  • Al-Rawi, N., & Al-Jaff, G. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 309. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

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  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2141. Available at: [Link]

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A Senior Application Scientist's Guide to the Metabolic Stability of Methylsulfonylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The metabolic stability of a new chemical entity (NCE) directly influences its pharmacokinetic profile, dictating critical parameters like half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of methylsulfonylpyridine derivatives, a scaffold of increasing interest in medicinal chemistry due to its versatile therapeutic applications.[3][4]

The pyridine ring, an electron-deficient heterocycle, is often incorporated into drug candidates to enhance metabolic stability compared to more electron-rich aromatic systems like benzene.[5] The addition of a methylsulfonyl group further modulates the electronic and physicochemical properties of the molecule. However, predicting the precise metabolic profile requires robust experimental evaluation. This guide will walk through the fundamental principles, compare key in vitro models, provide detailed experimental protocols, and explain the causality behind methodological choices, empowering researchers to design and interpret metabolic stability studies with confidence.

Section 1: Unraveling the Metabolic Pathways

The liver is the body's primary metabolic hub, where families of enzymes work to detoxify and eliminate foreign compounds (xenobiotics).[6][7] For most small molecule drugs, including methylsulfonylpyridine derivatives, this process is broadly categorized into two phases.

Phase I: Functionalization Reactions

The primary goal of Phase I metabolism is to introduce or unmask a polar functional group on the parent molecule, preparing it for Phase II conjugation.[8] This is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of hepatocytes.[6][9] Given the structure of a methylsulfonylpyridine, several oxidative pathways are possible:

  • Pyridine Ring Oxidation: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidation than a corresponding phenyl ring.[5] However, oxidation can still occur, typically leading to the formation of N-oxides or hydroxypyridines.

  • Sulfur Oxidation: The sulfur atom in the methylsulfonyl group can be a site for oxidation, potentially forming a sulfoxide or further to a sulfone (if not already in that state).

  • Alkyl Chain Oxidation: The methyl group of the sulfonyl moiety is a potential site for hydroxylation.

  • Metabolism of Other Substituents: Any other substituents on the pyridine ring are also potential sites for metabolism (e.g., dealkylation, hydroxylation).

The specific site of metabolism is governed by a combination of electronic accessibility and steric factors, as well as the specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9).[10]

cluster_0 Potential Phase I Metabolic Pathways Parent Methylsulfonylpyridine Derivative Metabolite1 Pyridine N-Oxide Parent->Metabolite1 CYP-mediated N-Oxidation Metabolite2 Hydroxypyridine Parent->Metabolite2 CYP-mediated Ring Hydroxylation Metabolite3 S-Oxidized Metabolite Parent->Metabolite3 CYP/FMO-mediated S-Oxidation Metabolite4 Hydroxymethyl Metabolite Parent->Metabolite4 CYP-mediated Alkyl Hydroxylation PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Metabolite4->PhaseII

Caption: Potential Phase I metabolic pathways for a generic methylsulfonylpyridine derivative.

Phase II: Conjugation Reactions

Following functionalization, the newly introduced polar groups can be conjugated with endogenous molecules, such as glucuronic acid or sulfate, by enzymes like UDP-glucuronosyltransferases (UGTs).[8] This process dramatically increases the water solubility of the compound, facilitating its excretion from the body.

Section 2: A Comparative Guide to In Vitro Test Systems

Early in drug discovery, in vitro assays are indispensable for ranking compounds and identifying metabolic liabilities.[1][8] The choice of test system is a critical decision, balancing physiological relevance with throughput and cost.

Test SystemKey Enzymes PresentThroughputRelative CostPhysiological RelevancePrimary Application
Liver Microsomes Phase I (CYPs, FMOs)HighLowModerateHigh-throughput screening for Phase I metabolic stability and intrinsic clearance.[11]
Hepatocytes Phase I & Phase II, TransportersLow-MediumHighHigh"Gold standard" for a comprehensive view of metabolism, including Phase II and transporter effects.[12]
S9 Fraction Phase I & Cytosolic Phase IIMediumMediumModerate-HighIntermediate option when both Phase I and some Phase II metabolism need to be assessed.[12]

Causality Behind System Selection:

  • For initial high-throughput screening of many derivatives, liver microsomes are the logical choice. They are cost-effective and provide a rapid assessment of susceptibility to the most common metabolic pathway: CYP-mediated oxidation.[13]

  • For lead compounds or when microsomal stability is high, hepatocytes are employed. Their integrated system of metabolic enzymes and transporters provides a more accurate prediction of in vivo hepatic clearance and can reveal important Phase II metabolic pathways that are absent in microsomes.[12]

  • The S9 fraction is useful when cytosolic enzymes (e.g., certain sulfotransferases) are suspected to play a significant role, offering a more comprehensive enzyme profile than microsomes without the complexity of working with live hepatocytes.

Section 3: Experimental Protocols and Data Interpretation

A robust and reproducible protocol is the foundation of trustworthy data. Here, we detail the most common assay used for initial screening.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the rate at which a methylsulfonylpyridine derivative is metabolized by human liver microsomal enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

Experimental Workflow:

cluster_workflow HLM Stability Assay Workflow A 1. Prepare Incubation Mix (Buffer, Microsomes, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C (Take samples at t=0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + IS) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis (Calculate t½, CLint) G->H

Caption: Standard workflow for a liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw pooled HLM on ice.[14] Prepare the incubation mixture by diluting the HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[11]

  • Compound Addition: Add the test compound and positive controls to the incubation mixture at the final desired concentration (e.g., 1 µM).[11]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.[15]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is your zero-minute (t=0) time point. Immediately remove an aliquot and quench it in a collection plate containing the cold acetonitrile/internal standard solution.[11][15]

  • Time Course: Continue incubating the plate at 37°C with gentle shaking.[16] At subsequent time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots and quench them in the same manner.[11]

  • Controls: It is critical to include a "minus NADPH" control, where the cofactor is replaced with buffer. This self-validating step ensures that any compound loss is due to enzyme-catalyzed metabolism and not non-specific binding or chemical instability.[15]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined by LC-MS/MS.[17][18] The data is then processed to determine key stability parameters.

  • Calculate Percent Remaining: Normalize the peak area ratio (Compound/Internal Standard) at each time point to the t=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[11]

  • Calculate In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized.

    • Formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This parameter relates the rate of metabolism to the compound concentration, normalized to the amount of protein in the assay.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Example Data & Comparison:

Let's compare three hypothetical methylsulfonylpyridine derivatives with different substitutions.

CompoundSubstituentt½ (min)CLint (µL/min/mg protein)Stability Category
Derivative A -H1592.4Low
Derivative B -CF₃4530.8Moderate
Derivative C -t-Butyl> 60< 23.1High

Interpretation:

  • Derivative A is rapidly metabolized, suggesting a metabolic liability.

  • Derivative B , with an electron-withdrawing trifluoromethyl group, shows improved stability. This is a common strategy in medicinal chemistry, as the -CF₃ group can block a potential site of metabolism or electronically deactivate the ring to oxidation.

  • Derivative C , with a bulky tert-butyl group, is highly stable. The steric hindrance likely prevents the CYP enzymes from accessing a metabolically susceptible position on the molecule.[19]

Section 4: The Path Forward: In Vitro to In Vivo

While in vitro assays are powerful, the ultimate goal is to predict a drug's behavior in humans.

In Vitro-In Vivo Extrapolation (IVIVE): The intrinsic clearance (CLint) data generated from microsomal or hepatocyte assays can be used in sophisticated models to predict the in vivo hepatic clearance in humans.[1][19] This is a critical step in forecasting the human pharmacokinetic profile before clinical trials.

Cross-Species Comparison: Metabolism can vary significantly between species (e.g., rat, dog, monkey, human).[5] It is standard practice to run stability assays using microsomes from multiple species. This data is crucial for selecting the most appropriate animal model for toxicology studies—one that best mimics the human metabolic profile, as recommended by regulatory agencies like the FDA.[20][21]

Conclusion

A thorough and early assessment of metabolic stability is non-negotiable in modern drug discovery. For researchers working with methylsulfonylpyridine derivatives, a systematic approach is key. Beginning with high-throughput microsomal assays allows for the rapid triage of compounds and the identification of structure-stability relationships. Subsequent testing of promising candidates in hepatocytes provides a more holistic metabolic profile. By understanding the enzymatic basis of metabolism, employing robust and well-controlled experimental protocols, and correctly interpreting the resulting clearance data, drug development professionals can make informed decisions, efficiently optimize lead compounds, and ultimately increase the probability of clinical success.

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Sources

A Senior Application Scientist's Guide to the Head-to-Head Synthesis Efficiency of Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a cornerstone of modern chemistry, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence, however, belies the significant synthetic challenges chemists face. The efficient construction of substituted pyridine scaffolds is a critical determinant of success in drug discovery and development, directly impacting cost, scalability, and environmental footprint.[2]

This guide provides a head-to-head comparison of classical and contemporary synthetic strategies for accessing diverse pyridine-based scaffolds. We will move beyond mere procedural descriptions to dissect the underlying causality of experimental choices, empowering researchers to select the optimal synthetic route based on efficiency, substrate scope, and desired substitution patterns. Our analysis is grounded in key performance metrics: chemical yield, step economy, atom economy, and overall process mass intensity (PMI).

The Strategic Landscape of Pyridine Synthesis

The choice of a synthetic route is not arbitrary; it is a strategic decision dictated by the target molecule's complexity and the desired scale of production. The primary approaches can be broadly categorized into ring-construction reactions (building the pyridine core from acyclic precursors) and the functionalization of a pre-existing pyridine ring.[3] This guide focuses on the former, as it offers the most direct path to constructing highly decorated scaffolds.

Below is a workflow designed to guide the selection of an appropriate synthetic strategy.

G start Define Target Pyridine Scaffold sub_pattern Substitution Pattern? start->sub_pattern sym Symmetrical (e.g., 2,6- or 3,5-substituted) sub_pattern->sym Symmetrical asym Asymmetrical/Polysubstituted sub_pattern->asym Asymmetrical fused Fused (e.g., Quinoline) sub_pattern->fused Fused/Bicyclic hantzsch Hantzsch Synthesis (Excellent for 1,4-DHPs, symmetrical pyridines) sym->hantzsch chichibabin Chichibabin Synthesis (Simple, unsubstituted pyridines) sym->chichibabin krohnke Kröhnke Synthesis (Versatile for 2,4,6-trisubstituted) asym->krohnke guareschi Guareschi-Thorpe (Hydroxy-pyridones) asym->guareschi tmc Transition-Metal Catalysis (High regioselectivity, broad scope) asym->tmc friedlander Friedländer Annulation (Quinolines) fused->friedlander amide_act Amide Activation/Annulation (Quinolines/Pyridines) fused->amide_act

Caption: Workflow for selecting a pyridine synthesis strategy.

Classical Condensation Methodologies: The Foundation

These multi-component reactions (MCRs) represent the historical bedrock of pyridine synthesis, assembling the ring from simple, acyclic precursors. While foundational, their efficiency can vary dramatically.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5] It initially produces a 1,4-dihydropyridine (1,4-DHP), which is then oxidized to the aromatic pyridine.[4][6] This two-step sequence is often a point of inefficiency.

  • Expertise & Causality: The reaction's strength lies in its convergence and ability to rapidly build molecular complexity. The initial product, a Hantzsch ester, is a valuable scaffold in its own right, notably used in calcium channel blockers like amlodipine.[4][7] The necessity of a separate oxidation step, however, adds to the process length and reduces overall yield unless performed in a single pot.

  • Modern Efficiency Enhancements: The classical Hantzsch reaction often requires long reaction times and high temperatures. Modern protocols have dramatically improved its efficiency:

    • Microwave Irradiation (MAOS): Reduces reaction times from hours to minutes and often improves yields.[8]

    • Green Solvents: Using aqueous micelles or solvent-free conditions with catalysts like silica-bound sulfonic acids can lead to excellent yields (>90%) and a significantly improved environmental profile.[4][7]

G cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Product (Aldehyde + Ketoester 1) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine (Ketoester 2 + Ammonia) Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine DHP 1,4-Dihydropyridine (Hantzsch Ester) Knoevenagel->DHP Michael Addition Enamine->DHP Condensation Pyridine Pyridine Product DHP->Pyridine Oxidation (e.g., HNO₃, FeCl₃, Air)

Caption: Simplified mechanistic overview of the Hantzsch Synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers greater versatility for producing asymmetrically substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[9][10]

  • Expertise & Causality: This method's key advantage is its modularity. The two main components can be varied independently, providing access to a wide range of 2,4,6-trisubstituted pyridines under relatively mild conditions.[10] The pyridine unit in the starting salt acts as a leaving group and is not incorporated into the final product, a crucial mechanistic point.[9]

Chichibabin Pyridine Synthesis

Used industrially for producing pyridine itself and simple alkylpyridines, the Chichibabin synthesis involves the gas-phase condensation of aldehydes, ketones, and ammonia at high temperatures (400–450 °C).[9]

  • Expertise & Causality: The primary driver for this method is the low cost of its starting materials. However, this economic advantage is often offset by its significant drawbacks in a research or fine chemical setting: harsh conditions and notoriously low yields, often around 30%, with the formation of numerous byproducts.[9] This lack of selectivity and efficiency makes it unsuitable for complex, functionalized targets.

Modern Methodologies: Precision and Efficiency

Contemporary synthetic chemistry has shifted towards catalyst-driven, highly efficient transformations that offer superior control and broader functional group tolerance.

Transition-Metal Catalysis

The use of transition metals (e.g., Palladium, Rhodium, Copper) has revolutionized pyridine synthesis.[11] These methods typically involve the cyclization of acyclic precursors or the direct C-H functionalization of existing pyridine rings.

  • Expertise & Causality: Catalytic cycles offer low-energy pathways that are inaccessible under thermal conditions. This allows reactions to proceed at lower temperatures, preserving sensitive functional groups that would be destroyed in classical condensation reactions. For instance, [2+2+2] cycloadditions catalyzed by rhodium can elegantly assemble alkynes and nitriles into highly substituted pyridine rings with exceptional regioselectivity. Similarly, palladium-catalyzed C-H activation can introduce substituents directly onto the pyridine core, offering a powerful tool for late-stage functionalization.[3]

Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency.

  • Expertise & Causality: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures safely. This precise control over reaction parameters often leads to cleaner reactions and higher yields. A compelling example is the synthesis of the HIV drug Nevirapine, where a five-step batch process was converted into a single continuous flow step, boosting the yield from 58% to an outstanding 92% and slashing production costs.[2]

G cluster_conventional Conventional Batch Synthesis cluster_modern Modern Catalytic / Flow Synthesis Step1 Step 1 (Reaction A) Workup1 Workup & Purification Step1->Workup1 Step2 Step 2 (Reaction B) Workup1->Step2 Workup2 Workup & Purification Step2->Workup2 Step3 Step 3 (Reaction C) Workup2->Step3 Final Final Product Step3->Final label_conv Multi-step, High PMI, Lower Overall Yield Reagents Reagents A, B, C OnePot One-Pot Catalytic or Flow Reactor Reagents->OnePot Final2 Final Product OnePot->Final2 label_mod One-step, Low PMI, Higher Overall Yield

Caption: Comparison of conventional vs. modern synthesis paradigms.

Head-to-Head Performance Comparison

The following table summarizes the efficiency and applicability of the discussed methods.

Synthesis MethodScaffold TypeTypical Yield RangeStep EconomyKey AdvantagesKey Limitations
Hantzsch Synthesis Symmetrical 1,4-DHPs, Pyridines60-95% (Modern)[4]One-pot (plus oxidation)Convergent, builds complexity quickly.Limited to specific substitution patterns; requires oxidation.
Kröhnke Synthesis 2,4,6-Trisubstituted Pyridines70-90%[12]One-potModular, versatile for asymmetrical products, mild conditions.[10]Requires pre-synthesis of pyridinium salt.
Chichibabin Synthesis Unsubstituted/Simple Pyridines~30%[9]One-potVery inexpensive starting materials.Harsh conditions, low yield, poor selectivity.
Transition-Metal Catalysis Highly Substituted, Fused Pyridines70-95%Often one-potExcellent regioselectivity, broad scope, mild conditions.Catalyst cost and sensitivity, potential metal contamination.
Flow Chemistry Various (Process Dependent)>90% (Optimized)[2]One-step (Optimized)Scalable, safe, high yield, precise control.[2]Requires specialized equipment and process development.
Guareschi-Thorpe 2,6-Dihydroxy-3-cyanopyridines>85% (Green method)[13]One-potHigh yields for specific scaffolds, eco-friendly options.[13]Limited to hydroxypyridine/pyridone scaffolds.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with clear rationales for key steps.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • Rationale: This protocol leverages microwave assistance to dramatically accelerate the reaction and improve yield compared to conventional heating, demonstrating a modern, efficient approach.[8]

  • Methodology:

    • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.2 mmol, 92 mg).

    • Solvent Addition: Add absolute ethanol (3 mL).

      • Causality: Ethanol is an excellent solvent for all reactants and its polarity facilitates efficient heating under microwave irradiation.

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

      • Causality: The sealed vessel allows the temperature to rise above the solvent's boiling point, accelerating the condensation and cyclization steps significantly.[8]

    • Workup and Isolation: After cooling to room temperature, a yellow precipitate will have formed. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure 1,4-dihydropyridine product.

      • Expected Yield: >90%.

Protocol 2: Palladium-Catalyzed C2-Arylation of Pyridine (Illustrative)
  • Rationale: This protocol illustrates a modern C-H functionalization approach, which avoids the need to build the pyridine ring from scratch and allows for late-stage modification of complex molecules.

  • Methodology:

    • Reactor Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), a suitable phosphine or N-heterocyclic carbene ligand (10 mol%), and K₂CO₃ (2.0 equiv.) as the base.

      • Causality: The inert atmosphere is critical to prevent oxidation of the palladium(0) active catalyst. The ligand stabilizes the catalyst and modulates its reactivity, while the base is required for the C-H activation step.

    • Reagent Addition: Add pyridine (1.0 equiv.), the aryl halide (e.g., bromobenzene, 1.2 equiv.), and a high-boiling polar aprotic solvent (e.g., DMAc or NMP).

    • Reaction: Heat the reaction mixture at 110-140°C for 12-24 hours, monitoring by TLC or GC-MS.

      • Causality: High temperatures are typically required to facilitate the challenging C-H bond cleavage at the electron-deficient pyridine C2 position.

    • Workup and Isolation: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove inorganic salts.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel to afford the 2-arylpyridine.

      • Expected Yield: 70-90%, depending on substrates and ligand optimization.

Conclusion and Future Outlook

While classical condensation reactions like the Hantzsch and Kröhnke syntheses remain valuable tools, particularly with modern enhancements, the future of efficient pyridine synthesis lies in catalyst-driven and technology-enabled methodologies. Transition-metal catalysis and continuous flow processing offer unparalleled levels of precision, efficiency, and scalability.[2] For researchers and drug development professionals, the strategic selection of a synthetic route is paramount. A thorough understanding of the trade-offs between classical and modern methods—balancing factors like raw material cost, step economy, yield, and capital equipment—will continue to be the key to unlocking the full potential of this indispensable heterocyclic scaffold. The ongoing push towards greener, more atom-economical transformations will undoubtedly lead to even more innovative and efficient strategies for pyridine construction in the years to come.[14][15]

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  • Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition . (2016). Elsevier. [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques . (n.d.). ijarsct. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules like (5-(Methylsulfonyl)pyridin-2-yl)methanamine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed responsibly from the moment it is designated as waste.

The causality behind these procedures is rooted in the potential hazards of substituted pyridines and sulfonyl-containing compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs—a pyridine ring, a methanamine group, and a methylsulfonyl group—suggest a hazard profile that necessitates cautious handling. Pyridine derivatives can be toxic, irritant, and environmentally harmful.[1][2] Therefore, a conservative approach to disposal, treating the compound as hazardous waste, is the only professionally responsible course of action.

Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the potential risks is paramount. The first step is always to consult the material's Safety Data Sheet (SDS). In its absence, a risk assessment based on analogous structures is necessary.

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound waste includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in conjunction with goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[3]

Hazard Classification (Anticipated)Personal Protective Equipment (PPE) Requirement
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves, Lab coat, Respirator (if dust/aerosol)
Skin Corrosion/IrritationChemical-resistant gloves, Lab coat
Serious Eye Damage/IrritationChemical safety goggles, Face shield (if splash risk)
Specific Target Organ ToxicityUse in a well-ventilated area or chemical fume hood
Hazardous to the Aquatic EnvironmentPrevent release to the environment
The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4] Such actions can lead to harmful environmental release and damage to plumbing infrastructure.[5]

Step 1: Waste Segregation The principle of waste segregation is fundamental to preventing unintended chemical reactions.[6][7]

  • Action: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Causality: Mixing this amine-containing compound with incompatible waste streams, such as strong oxidizing agents or acids, could lead to a violent exothermic reaction or the release of toxic gases.[5] Halogenated and non-halogenated solvent wastes should also be kept separate.[6]

Step 2: Proper Containerization The integrity of the waste container is crucial for safe storage and transport.

  • Action: Select a leak-proof container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE). Ensure the container has a secure, screw-top cap.[8][9]

  • Causality: A compromised or incompatible container can lead to leaks and spills, creating a significant exposure risk. The container must remain closed at all times except when adding waste to prevent the release of vapors.[10] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8][9]

Step 3: Accurate and Compliant Labeling Clear labeling is a critical safety communication tool for everyone who may handle the waste.

  • Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". Do not use abbreviations. List all components of the waste, including any solvents, and their approximate percentages.[10]

  • Causality: Accurate labeling ensures that waste handlers are aware of the container's contents and associated hazards, enabling them to manage it safely and in compliance with regulations set by bodies like the Environmental Protection Agency (EPA).[7][11]

Step 4: Satellite Accumulation Waste should be accumulated safely within the laboratory prior to its removal.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8][10]

  • Causality: The SAA protocol minimizes the movement of hazardous waste within the facility and ensures that those most familiar with the waste's properties are responsible for its immediate management, as required by EPA and OSHA regulations.[8][12]

Step 5: Arranging for Disposal The final step is the transfer of waste to trained professionals.

  • Action: Once the container is nearly full (about 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][7]

  • Causality: Hazardous waste disposal is a specialized, regulated process. The primary recommended method for compounds like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][13][14] This ensures the complete destruction of the compound in an environmentally sound manner.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]

  • Small Spill: For a small spill (that you are trained and equipped to handle), absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_emergency Contingency start Waste Generated assess Assess Hazards (Consult SDS or Analog Data) start->assess spill Spill or Exposure Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Stream (Dedicated Container) ppe->segregate ppe->spill container Use Compliant Container (HDPE, Screw-Cap, <90% Full) segregate->container segregate->spill label_waste Label Accurately ('Hazardous Waste', Full Name, % Contents) container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EH&S for Pickup store->contact_ehs end Disposal via Licensed Waste Vendor (Incineration) contact_ehs->end emergency_proc Follow Emergency Procedures (Flush, Evacuate, Notify) spill->emergency_proc Yes

Caption: Disposal workflow for this compound.

References

  • Vertex AI Search. MSDS of (pyrimidin-5-yl)methanamine dihydrochloride.
  • Sigma-Aldrich. (2021-10-07).
  • Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Benchchem. Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • EPA Nepis. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Jubilant Ingrevia Limited. (2024-02-02).
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Apollo Scientific.
  • Jubilant Ingrevia.
  • Chemical Waste Disposal Guidelines.
  • Occupational Safety and Health Administration (OSHA).
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • Campanati, M., et al. (2025-08-10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Occupational Safety and Health Administration (OSHA).
  • Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency (EPA). (2025-05-30).
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016-12-05). Best Practices for Hazardous Waste Disposal.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Compliancy Group. (2023-09-18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Sigma-Aldrich. (5-methylpyridin-2-yl)methanamine AldrichCPR.
  • Occupational Safety and Health Administration (OSHA).
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.